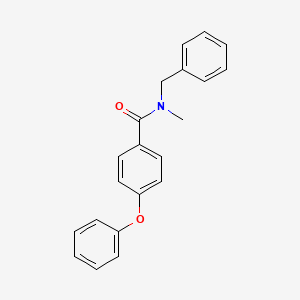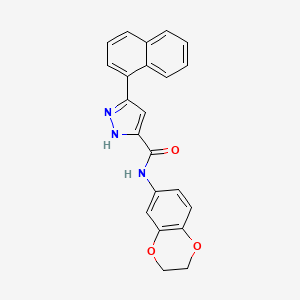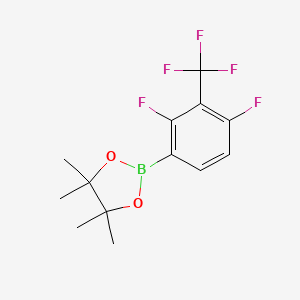
6-Bromoisoquinoline-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoisoquinoline-4-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and an aldehyde group at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoisoquinoline-4-carbaldehyde typically involves the bromination of isoquinoline derivatives. One common method includes the bromination of isoquinoline using bromine in nitrobenzene, which yields 6-bromoisoquinoline. This intermediate can then be further functionalized to introduce the aldehyde group at the 4th position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and subsequent functionalization reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoisoquinoline-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: 6-Bromoisoquinoline-4-carboxylic acid.
Reduction: 6-Bromoisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromoisoquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific diseases.
Wirkmechanismus
The mechanism of action of 6-Bromoisoquinoline-4-carbaldehyde largely depends on its chemical reactivity. The bromine atom and the aldehyde group provide sites for various chemical transformations, enabling the compound to participate in multiple reaction pathways. In biological systems, its derivatives may interact with specific molecular targets, influencing pathways related to disease mechanisms .
Vergleich Mit ähnlichen Verbindungen
6-Bromoisoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
4-Isoquinolinecarboxaldehyde:
6-Fluoroisoquinoline-4-carbaldehyde: Similar structure but with a fluorine atom instead of bromine, leading to different chemical properties and reactivity.
Uniqueness: 6-Bromoisoquinoline-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis and research applications .
Eigenschaften
Molekularformel |
C10H6BrNO |
|---|---|
Molekulargewicht |
236.06 g/mol |
IUPAC-Name |
6-bromoisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-2-1-7-4-12-5-8(6-13)10(7)3-9/h1-6H |
InChI-Schlüssel |
UNYUVPZEFKDYMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=CC(=C2C=C1Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(E)-(4-ethoxy-3-iodophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B15155786.png)

![N-(5-fluoro-2-methylphenyl)-2-({5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B15155794.png)
![1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15155810.png)
![Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(2,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B15155814.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(prop-2-en-1-yl)benzamide](/img/structure/B15155825.png)

![N-(2,6-difluorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B15155833.png)
![4-(4-methoxyphenyl)-12,12-dimethyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155839.png)
![(4R,4'R)-4,4',5,5'-Tetrahydro-4,4'-bis[(1S)-1-methylpropyl]-2,2'-bioxazole](/img/structure/B15155851.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(3,5-di-tert-butyl-4-methoxyphenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15155862.png)
![N-[(4-methylphenyl)methyl]-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B15155868.png)
